Cas no 2097970-06-2 (6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide)

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core with a cyclopropyl substituent and a carboxamide functional group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The cyclopropyl moiety may enhance metabolic stability and ligand-receptor interactions, while the carboxamide group offers hydrogen-bonding capabilities, improving solubility and binding affinity. Its rigid bicyclic framework allows for precise spatial orientation, making it valuable in drug discovery for targeting specific enzymes or receptors. The compound's synthetic versatility further supports its use in derivatization for structure-activity relationship studies.
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide structure
2097970-06-2 structure
Product name:6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
CAS No:2097970-06-2
MF:C9H10N4O
Molecular Weight:190.201900959015
CID:5723584
PubChem ID:121215223

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide 化学的及び物理的性質

名前と識別子

    • 6-cyclopropyl-5H-imidazo[1,2-b]pyrazole-7-carboxamide
    • 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
    • 2097970-06-2
    • F2198-8138
    • starbld0026458
    • AKOS026725809
    • 1H-Imidazo[1,2-b]pyrazole-7-carboxamide, 6-cyclopropyl-
    • インチ: 1S/C9H10N4O/c10-8(14)6-7(5-1-2-5)12-13-4-3-11-9(6)13/h3-5,12H,1-2H2,(H2,10,14)
    • InChIKey: DJMKGMHJMQCWLS-UHFFFAOYSA-N
    • SMILES: O=C(C1C2=NC=CN2NC=1C1CC1)N

計算された属性

  • 精确分子量: 190.08546096g/mol
  • 同位素质量: 190.08546096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 266
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 76.2Ų

じっけんとくせい

  • 密度みつど: 1.79±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 15.88±0.50(Predicted)

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2198-8138-0.25g
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097970-06-2 95%+
0.25g
$539.0 2023-09-06
Life Chemicals
F2198-8138-2.5g
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097970-06-2 95%+
2.5g
$1196.0 2023-09-06
Life Chemicals
F2198-8138-5g
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097970-06-2 95%+
5g
$1794.0 2023-09-06
TRC
C278231-500mg
6-cyclopropyl-1h-imidazo[1,2-b]pyrazole-7-carboxamide
2097970-06-2
500mg
$ 550.00 2022-04-01
Life Chemicals
F2198-8138-0.5g
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097970-06-2 95%+
0.5g
$568.0 2023-09-06
TRC
C278231-100mg
6-cyclopropyl-1h-imidazo[1,2-b]pyrazole-7-carboxamide
2097970-06-2
100mg
$ 135.00 2022-04-01
TRC
C278231-1g
6-cyclopropyl-1h-imidazo[1,2-b]pyrazole-7-carboxamide
2097970-06-2
1g
$ 865.00 2022-04-01
Life Chemicals
F2198-8138-1g
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097970-06-2 95%+
1g
$598.0 2023-09-06
Life Chemicals
F2198-8138-10g
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097970-06-2 95%+
10g
$2512.0 2023-09-06

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide 関連文献

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamideに関する追加情報

Recent Advances in the Study of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS: 2097970-06-2)

In recent years, the compound 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS: 2097970-06-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique imidazo[1,2-b]pyrazole scaffold, has demonstrated promising pharmacological properties, particularly in the context of kinase inhibition and anticancer activity. The following research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, therapeutic potential, and ongoing development efforts.

Recent studies have elucidated the structural and functional attributes of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, which contribute to its selective binding affinity for specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are critical regulators of cell cycle progression and transcription. The presence of the cyclopropyl moiety at the 6-position of the imidazo[1,2-b]pyrazole ring was found to enhance the compound's metabolic stability and bioavailability, addressing a common limitation of earlier kinase inhibitors.

In preclinical models, 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has shown remarkable efficacy in suppressing tumor growth, particularly in hematological malignancies and solid tumors with dysregulated CDK pathways. A recent in vivo study demonstrated that the compound induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic window. These findings have spurred further investigation into its potential as a monotherapy or in combination with existing anticancer agents.

Beyond its anticancer applications, emerging research has explored the compound's utility in other therapeutic areas. For example, a 2024 study in ACS Chemical Biology reported its activity against inflammatory kinases, such as JAK3, implicating its potential in autoimmune diseases. Additionally, computational modeling and structure-activity relationship (SAR) studies have identified derivatives of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide with improved selectivity and reduced off-target effects, paving the way for next-generation drug candidates.

Despite these advancements, challenges remain in the clinical translation of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide. Pharmacokinetic studies indicate variability in oral absorption, prompting ongoing efforts to optimize formulation strategies. Furthermore, the compound's synthetic route, as detailed in a recent Organic Process Research & Development publication, involves multi-step reactions with moderate yields, necessitating scalable and cost-effective manufacturing processes.

In conclusion, 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted pharmacological profile, coupled with ongoing structural refinements, positions it as a promising candidate for addressing unmet medical needs in oncology and beyond. Future research will likely focus on advancing this compound through clinical trials while exploring its broader therapeutic potential.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD